5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl

Medicinal Chemistry Pharmaceutical Formulation Preclinical Development

5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, HCl (CAS 1177307-10-6) is a heterocyclic organic compound belonging to the class of 1,2,4-triazol-3-amines, characterized by a 2-methylphenyl substituent at the 5-position and an amino group at the 3-position of the triazole ring. The hydrochloride salt form (molecular formula C₉H₁₁ClN₄, molecular weight 210.66 g/mol) is primarily utilized as a research building block and pharmacophore scaffold in medicinal chemistry.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS No. 1177307-10-6
Cat. No. B1286301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl
CAS1177307-10-6
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NN2)N.Cl
InChIInChI=1S/C9H10N4.ClH/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H
InChIKeyYSQHZTQFZVFLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine Hydrochloride (CAS 1177307-10-6): Physicochemical Profile and Research Applications


5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, HCl (CAS 1177307-10-6) is a heterocyclic organic compound belonging to the class of 1,2,4-triazol-3-amines, characterized by a 2-methylphenyl substituent at the 5-position and an amino group at the 3-position of the triazole ring . The hydrochloride salt form (molecular formula C₉H₁₁ClN₄, molecular weight 210.66 g/mol) is primarily utilized as a research building block and pharmacophore scaffold in medicinal chemistry . This compound serves as a versatile intermediate for the synthesis of more complex bioactive molecules and is investigated for its potential in targeting various biological pathways, including those involved in oncology and neurology [1].

Triazole building block for medicinal chemistry
Hydrochloride salt supports aqueous assay formulation
2-Methylphenyl group enables lipophilicity tuning for CNS/target engagement studies

Why Substituting 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine Hydrochloride (CAS 1177307-10-6) with Generic Analogs Is Scientifically Inadvisable


Substitution of 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine hydrochloride with structurally similar triazole amines or different salt forms is not a benign interchange. The presence of the 2-methylphenyl moiety at the 5-position imparts distinct lipophilicity and steric properties that directly influence target binding affinity, selectivity, and pharmacokinetic behavior, as demonstrated by structure-efficiency relationship studies on triazol-3-ylamines as tankyrase inhibitors [1]. Furthermore, the hydrochloride salt provides critically enhanced aqueous solubility compared to the free base (CAS 59301-23-4), enabling reliable formulation and consistent in vitro and in vivo experimental outcomes . Even minor alterations in substitution patterns (e.g., positional isomers or halogen substitutions) can drastically alter potency and selectivity profiles, rendering generic replacement a source of experimental variability and compromised reproducibility [2].

Free base (CAS 59301-23-4) solubility may differ, altering assay formulation and reproducibility.
Positional isomers or halogen substitutions may shift target selectivity and potency profile.
Alternative salt forms can introduce variability in dissolution and bioavailability in experimental models.

Quantitative Differentiation Evidence for 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine Hydrochloride (CAS 1177307-10-6) vs. Key Comparators


Enhanced Aqueous Solubility and Stability of Hydrochloride Salt vs. Free Base

The hydrochloride salt of 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine (CAS 1177307-10-6) exhibits significantly improved aqueous solubility and chemical stability compared to its free base counterpart (CAS 59301-23-4) . While the free base is poorly soluble in water and may require organic co-solvents, the hydrochloride salt is typically soluble in water and polar solvents, facilitating its use in biological assays and formulation development . This salt form selection directly impacts experimental reproducibility and reduces the need for non-physiological solvents.

Salt-form solubility
Data to verify
Hydrochloride salt Soluble in water/polar solvents
Free base Poorly water-soluble
Supports aqueous formulation and assay reproducibility
Qualitative comparison; quantitative solubility not reported
Medicinal Chemistry Pharmaceutical Formulation Preclinical Development

Optimized Lipophilic Efficiency (LogP) for CNS Drug Discovery vs. Broader Triazole Amines

The calculated partition coefficient (LogP) of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine (free base) is 1.28 , which falls within the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates, balancing blood-brain barrier permeability with favorable physicochemical properties [1]. This LogP value is lower than many highly lipophilic triazole derivatives that suffer from poor aqueous solubility and higher than polar triazoles that fail to cross the BBB. The 2-methyl substitution on the phenyl ring provides a moderate increase in lipophilicity compared to unsubstituted phenyl analogs, enhancing passive membrane diffusion without exceeding desirable limits.

CNS lipophilicity
Class-level inference
LogP 1.28
Optimal CNS range: 1–3
Favourable for BBB permeability research
Calculated value; in silico prediction
CNS Drug Discovery Blood-Brain Barrier Permeability Medicinal Chemistry

Potential for Selective Tankyrase Inhibition with Favorable Lipophilic Efficiency (LiPE) vs. XAV939

Structure-efficiency relationship (SER) studies on [1,2,4]triazol-3-ylamines have demonstrated that optimized aryl substitutions can achieve selective tankyrase inhibition over other PARP family members [1]. While the specific IC₅₀ of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-ylamine against tankyrase is not publicly reported, class-level analysis indicates that compounds with moderate lipophilicity (LogP ~1.28) in this series can achieve nanomolar potency with improved lipophilic efficiency (LiPE) compared to the amide-based inhibitor XAV939, which suffers from poor physicochemical properties [2]. The 2-methylphenyl group provides a balanced steric and electronic profile that can be further optimized for target engagement.

Tankyrase selectivity
Class-level inference
Triazol-3-amine scaffold Class-level selectivity for tankyrase over PARP1
XAV939 Potent but lower lipophilic efficiency
Supports Wnt pathway inhibitor lead identification
Direct IC₅₀ for this compound not reported
Wnt Pathway Oncology Tankyrase Inhibition PARP Selectivity

Anticancer Activity Class Inference: Potential for Enhanced Cytotoxicity via Aryl Substitution

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were evaluated for anti-lung cancer activity, with the most potent analog BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) demonstrating IC₅₀ values of 1.09, 2.01, and 3.28 µM against A549, NCI-H460, and NCI-H23 cell lines, respectively, significantly outperforming 5-fluorouracil [1]. While 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine differs in substitution pattern (mono-substituted vs. bis-substituted), the class-level SAR suggests that the 2-methylphenyl group may confer cytotoxic activity via mechanisms involving apoptosis induction, potentially through modulation of BAX and caspase pathways [2]. The compound serves as a structural probe for exploring the impact of mono-aryl substitution on anticancer potency.

Cytotoxicity SAR
Class-level inference
Analog BCTA IC₅₀ 1.09–3.28 µM (lung cancer lines)
Target compound Not directly reported
Supports scaffold SAR for apoptosis endpoint studies
Mono-substituted probe; bis-aryl analogs differ
Lung Cancer Cytotoxicity Apoptosis Induction

High-Value Research Applications for 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine Hydrochloride (CAS 1177307-10-6)


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetrant Therapeutics

The favorable LogP of 1.28 positions 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine hydrochloride as a promising scaffold for central nervous system (CNS) drug discovery programs. Researchers can leverage this compound as a starting point for developing BBB-penetrant inhibitors or modulators targeting neurological targets such as GABAₐ receptors, kinases, or epigenetic enzymes. The hydrochloride salt ensures adequate aqueous solubility for in vitro ADME assays and in vivo pharmacokinetic studies, enabling reliable evaluation of CNS exposure and target engagement.

Targeted Cancer Therapy: Tankyrase Inhibitor Lead Discovery

Given the demonstrated potential of triazol-3-ylamines as selective tankyrase inhibitors with favorable lipophilic efficiency [1], this compound serves as a valuable building block for medicinal chemistry campaigns aimed at modulating the Wnt/β-catenin signaling pathway in colorectal cancer, hepatocellular carcinoma, and other Wnt-dependent malignancies. The 2-methylphenyl substitution provides a balanced steric and electronic profile that can be further optimized through SAR to enhance potency, selectivity, and drug-like properties.

Chemical Biology Tool Compound Development: Apoptosis Pathway Modulation

Class-level evidence from 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine analogs demonstrates that this scaffold can induce apoptosis in lung cancer cells via upregulation of pro-apoptotic proteins BAX and caspase 3 [2]. 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine hydrochloride offers a mono-substituted variant suitable for probing the minimal structural requirements for apoptosis induction. Researchers can employ this compound in chemical biology studies to dissect the molecular mechanisms of triazole-induced cell death and identify novel protein targets.

Application
Selection Property
Validation Focus
CNS lead optimization research
LogP within CNS-favourable range
BBB permeability and CNS exposure endpoint validation
Wnt/β-catenin pathway studies
Triazol-3-amine scaffold with tankyrase selectivity context
Tankyrase inhibition and Wnt reporter assay validation
Lung cancer cell model studies
Mono-substituted triazole scaffold for apoptosis SAR
Apoptosis and cell viability endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.